Cas no 16498-21-8 (10-(3-(4-(2-(1,3-Dioxan-2-yl)ethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine)

10-(3-(4-(2-(1,3-Dioxan-2-yl)ethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine structure
16498-21-8 structure
Nome del prodotto:10-(3-(4-(2-(1,3-Dioxan-2-yl)ethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine
Numero CAS:16498-21-8
MF:C26H32F3N3O2S
MW:507.611395835876
CID:191058
PubChem ID:62862

10-(3-(4-(2-(1,3-Dioxan-2-yl)ethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine Proprietà chimiche e fisiche

Nomi e identificatori

    • 10-(3-(4-(2-(1,3-Dioxan-2-yl)ethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine
    • 10-[3-[4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine
    • 10-{3-[4-(2-[1,3]dioxan-2-yl-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine
    • Ossaflumazina
    • Ossaflumazina [DCIT]
    • Oxaflumazina
    • Oxaflumazine
    • Oxaflumazine [INN:DCF]
    • Oxaflumazinum
    • SD 270-31
    • 10-[3-[4-[2-(1,3-Dioxan-2-yl)ethyl]-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine
    • 10-(3-(4-(2-(1-Dioxixan-2-yl)ethyl)-1-piperazinyl)propyl)-2-trifluormethylphenothiazin
    • OXAFLUMAZINE [INN]
    • SD 270-31 FREE BASE
    • UNII-0ME957NZRY
    • 10-(3-{4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl}propyl)-2-(trifluoromethyl)-10H-phenothiazine
    • DTXSID00167829
    • Oxaflumazina [INN-Spanish]
    • 10-(3-(4-(2-(1,3-dioxan-2-yl)ethyl)-1- piperazinyl)propyl)-2-trifluoromethylphenothiazine
    • 10-(3-(4-(2-m-Dioxanylethyl)-1-piperazinyl)propyl)-2-(trifluoromethyl) phenothiazine
    • CHEMBL2107063
    • OXAFLUMAZINE [MI]
    • 0ME957NZRY
    • SCHEMBL146615
    • GXCXYCOOYDMQOK-UHFFFAOYSA-N
    • NS00121782
    • SD-270-31 FREE BASE
    • Q27236967
    • SD 270-31 [AS DISUCCINATE]
    • Oxaflumazinum [INN-Latin]
    • 16498-21-8
    • 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionicacid
    • CHEBI:135808
    • Inchi: InChI=1S/C26H32F3N3O2S/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25/h1-2,5-8,19,25H,3-4,9-18H2
    • Chiave InChI: GXCXYCOOYDMQOK-UHFFFAOYSA-N
    • Sorrisi: O1CCCOC1CCN1CCN(CCCN2C3=C(C=CC(C(F)(F)F)=C3)SC3C2=CC=CC=3)CC1

Proprietà calcolate

  • Massa esatta: 507.21700
  • Massa monoisotopica: 507.216733
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 7
  • Complessità: 658
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 53.5
  • Carica superficiale: 0
  • XLogP3: niente
  • Conta Tautomer: niente

Proprietà sperimentali

  • Densità: 1.235
  • Punto di ebollizione: 605.5°Cat760mmHg
  • Punto di infiammabilità: 320°C
  • Indice di rifrazione: 1.557
  • PSA: 53.48000
  • LogP: 5.40970
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.